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molecular formula C11H16F3NO4S B8490620 Tert-butyl 4-((trifluoromethyl)sulfonyl)-3,6-dihydropyridine-1(2H)-carboxylate

Tert-butyl 4-((trifluoromethyl)sulfonyl)-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B8490620
M. Wt: 315.31 g/mol
InChI Key: BWFLSAMJGRBGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07375227B2

Procedure details

A three necked flask purged with nitrogen is charged with aqueous 2N Na2CO3 (1.4 mL), 1,2-dimethoxyethane (3.7 mL), 2-methoxyphenyl boronic acid (206 mg, 1.35 mmol), anhydrous lithium chloride (123 mg, 2.9 mmol), 4-trifluoromethanesulfonyl-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (321 mg, 0.96 mmol) and tetrakis(triphenylphosphine)palladium (56 mg, 0.048 mmol). The mixture is stirred at reflux for 2 h under nitrogen, cooled and concentrated under reduced pressure. The residue is partitioned between CH2Cl2 (10 mL), aqueous 2N Na2CO3 (10 mL), and concentrated NH4OH (1 mL). The aqueous layer is extracted twice with CH2Cl2. The combined organic layers are dried (MgSO4), filtered and concentrated to provide a crude oil. Flash chromatography (Hex/AcOEt/CH2Cl2: 5/1/1) provides the title compound.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
206 mg
Type
reactant
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
56 mg
Type
catalyst
Reaction Step One
Quantity
3.7 mL
Type
solvent
Reaction Step One
Name
AcOEt CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Na+].[Na+].[CH3:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1B(O)O.[Cl-].[Li+].[C:20]([O:24][C:25]([N:27]1[CH2:32][CH:31]=[C:30](S(C(F)(F)F)(=O)=O)[CH2:29][CH2:28]1)=[O:26])([CH3:23])([CH3:22])[CH3:21]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(C)=O.C(Cl)Cl.COCCOC>[C:20]([O:24][C:25]([N:27]1[CH2:28][CH:29]=[C:30]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[O:8][CH3:7])[CH2:31][CH2:32]1)=[O:26])([CH3:23])([CH3:21])[CH3:22] |f:0.1.2,4.5,8.9,^1:43,45,64,83|

Inputs

Step One
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
206 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)B(O)O
Name
Quantity
123 mg
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
321 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(=CC1)S(=O)(=O)C(F)(F)F
Name
Quantity
56 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
3.7 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
AcOEt CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three necked flask purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h under nitrogen
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between CH2Cl2 (10 mL), aqueous 2N Na2CO3 (10 mL), and concentrated NH4OH (1 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted twice with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide a crude oil

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(=CC1)C1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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